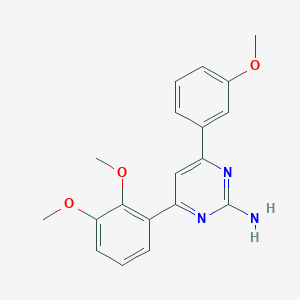
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4-DCPMPA) is a synthetic compound with a wide range of potential applications in scientific research. It has been extensively studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties, and has been used in the study of certain diseases, such as diabetes, cancer, and Alzheimer’s disease. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been used in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
The exact mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of this enzyme has been associated with anti-inflammatory, anti-fungal, and anti-bacterial effects.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In vivo studies have demonstrated that 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has anti-inflammatory and anti-fungal effects, as well as anti-bacterial effects. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme COX-2, which is involved in the regulation of inflammation, pain, and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is relatively inexpensive to synthesize and is readily available. However, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not water soluble, so it must be dissolved in a suitable solvent before use.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in scientific research. One potential application is in the study of drug metabolism and pharmacokinetics, as 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme COX-2. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has potential applications in the study of cancer, diabetes, and Alzheimer’s disease. Finally, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine may be useful in the development of new drugs, as it has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Métodos De Síntesis
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the condensation reaction of 3,4-dichlorophenylacetonitrile and 2-methoxyphenylhydrazine. The reaction occurs in an inert atmosphere, such as nitrogen, and is typically carried out at temperatures between 80-100°C. The reaction produces 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine as the main product, with minor amounts of other by-products.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-23-16-5-3-2-4-11(16)15-9-14(21-17(20)22-15)10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSIZSNKQKPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)



